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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)Ethylamine

Cat. No.: B1302048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the analytical data for 2-(2-
Chlorophenoxy)Ethylamine (CAS No: 26378-53-0). Due to the limited availability of public

domain spectroscopic data for this specific isomer, this guide presents predicted data based on

established principles of spectroscopy and provides detailed experimental protocols for

obtaining and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This guide is intended to be a foundational resource for researchers

utilizing this compound in synthetic chemistry and drug development, enabling accurate

characterization and quality control.

Introduction
2-(2-Chlorophenoxy)ethylamine is a primary amine derivative of 2-chlorophenol. Its structural

motif, incorporating a phenoxy ring and an ethylamine side chain, makes it a valuable

intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of

pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is paramount for

confirming the identity, purity, and structure of this compound in any research and development

setting.

While extensive spectroscopic data for the isomeric 2-(4-chlorophenoxy)ethylamine is readily

available, the data for the 2-chloro isomer is not widely published. This guide aims to bridge

this information gap by providing a framework for its analysis.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(2-
Chlorophenoxy)Ethylamine. These predictions are based on the analysis of its constituent

functional groups and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.5 (variable) Broad Singlet 2H -NH₂

~3.15 Triplet 2H -CH₂-NH₂

~4.10 Triplet 2H Ar-O-CH₂-

~6.90 Triplet 1H Ar-H

~6.95 Doublet 1H Ar-H

~7.20 Triplet 1H Ar-H

~7.35 Doublet 1H Ar-H

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃

Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~41.5 -CH₂-NH₂

~68.0 Ar-O-CH₂-

~113.0 Ar-C

~121.5 Ar-C

~123.0 Ar-C (C-Cl)

~127.5 Ar-C

~130.5 Ar-C

~154.0 Ar-C-O

Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹) Intensity Assignment

3380-3250 Medium, Broad
N-H Stretch (asymmetric and

symmetric)

3060-3010 Medium C-H Stretch (Aromatic)

2960-2850 Medium C-H Stretch (Aliphatic)

~1600 Medium N-H Bend (Scissoring)

~1580, ~1480 Strong C=C Stretch (Aromatic)

~1240 Strong C-O Stretch (Aryl Ether)

~1050 Strong C-N Stretch

~750 Strong C-Cl Stretch

Table 4: Predicted Mass Spectrometry Fragmentation
Ionization Mode: Electron Ionization (EI)
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m/z Possible Fragment

171/173
[M]⁺ (Molecular Ion, showing isotopic pattern for

Cl)

142/144 [M - CH₂NH₂]⁺

128/130 [ClC₆H₄O]⁺

30 [CH₂NH₂]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for acquiring the necessary spectroscopic data for 2-
(2-Chlorophenoxy)Ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-pulse proton spectrum.

Set the spectral width to cover a range of 0-10 ppm.

Use a pulse angle of 30-45 degrees.

Set a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.
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Set the spectral width to cover a range of 0-160 ppm.

Use a pulse angle of 45 degrees.

Set a relaxation delay of 2-5 seconds.

A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Data Processing:

Process the acquired Free Induction Decays (FIDs) using appropriate NMR software.

Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectra using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Neat (Liquid/Solid): Place a small amount of the sample directly on the ATR crystal.

KBr Pellet (Solid): Mix a small amount of the sample with dry KBr powder and press into a

thin pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray

Ionization (ESI) source.

Acquisition (EI):

Introduce the sample via a direct insertion probe or a GC inlet.

Acquire the mass spectrum over a suitable m/z range (e.g., 20-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. Pay attention to the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl

ratio of approximately 3:1).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a synthesized compound like 2-(2-Chlorophenoxy)Ethylamine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1302048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Interpretation
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Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion
This technical guide provides a framework for the spectroscopic analysis of 2-(2-
Chlorophenoxy)Ethylamine. While experimental data is not readily available in the public

domain, the predicted spectra and detailed experimental protocols herein offer a solid

foundation for researchers to perform their own characterization. Adherence to these protocols

will ensure the generation of high-quality, reliable data essential for the successful application

of this compound in further research and development.
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To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-(2-
Chlorophenoxy)Ethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1302048#spectroscopic-data-nmr-ir-ms-for-2-2-
chlorophenoxy-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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